N'-(4-bromobenzylidene)benzohydrazide
Description
N'-(4-Bromobenzylidene)benzohydrazide is a hydrazone derivative synthesized via the condensation of benzohydrazide with 4-bromobenzaldehyde. This compound is characterized by a benzohydrazide core linked to a 4-bromo-substituted benzylidene moiety. Its structure enables diverse biological and chemical applications, including enzyme inhibition, kinase modulation, and corrosion inhibition .
Properties
Molecular Formula |
C14H11BrN2O |
|---|---|
Molecular Weight |
303.15g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11BrN2O/c15-13-8-6-11(7-9-13)10-16-17-14(18)12-4-2-1-3-5-12/h1-10H,(H,17,18)/b16-10+ |
InChI Key |
NWTGPWLADWVGMZ-MHWRWJLKSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Br |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The position and type of substituents on the benzylidene ring significantly influence physical properties. Key comparisons include:
Key Observations :
- Halogen substituents (Br, Cl) result in higher melting points compared to electron-donating groups (e.g., methoxy) .
- Bulky substituents (e.g., pyrrolopyrimidine in 5d) drastically increase melting points due to enhanced molecular rigidity .
Enzyme Inhibition
- Halogenated analogs (e.g., 2-bromo, 3-trifluoromethyl) exhibit IC50 values in the µM range, suggesting bromo substitution may enhance binding .
- Monoamine Oxidase (MAO) and β-Secretase Inhibition: Substituted benzylidene benzohydrazides with 4-sulfonyloxy groups show varying inhibitory activities depending on substituent position (para > meta > ortho). This trend may extend to bromo-substituted analogs .
Anticancer and Cytotoxicity
- Kinase Inhibition : Compound 6d (this compound linked to benzimidazole) demonstrates potent multi-kinase inhibition, with IC50 values <1 µM against cancer cell lines .
- Cytotoxicity: Chloro- and nitro-substituted benzohydrazides (e.g., 5a, 5b) exhibit IC50 values of ~0.03 µM against lung adenocarcinoma, outperforming cisplatin. Bromo analogs may show comparable activity due to similar halogen effects .
Antimicrobial Activity
- Methoxy- and chloro-substituted derivatives (e.g., S1–S4) inhibit S. aureus and E. coli at 50–100 µg/mL. Bromo-substituted compounds are untested but may follow similar trends .
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